1-(4,4,4-Trifluorobutyl)-1h-pyrazol-4-amine
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Overview
Description
1-(4,4,4-Trifluorobutyl)-1h-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a trifluorobutyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,4-Trifluorobutyl)-1h-pyrazol-4-amine typically involves the reaction of 4-amino-1H-pyrazole with 4,4,4-trifluorobutyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(4,4,4-Trifluorobutyl)-1h-pyrazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The trifluorobutyl group can be substituted with other functional groups using appropriate reagents under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-(4,4,4-Trifluorobutyl)-1h-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4,4,4-Trifluorobutyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluorobutyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (4,4,4-Trifluorobutyl)benzene
- Ethyl 4,4,4-trifluorobutyrate
- 1-Bromo-4,4,4-trifluorobutane
Uniqueness
1-(4,4,4-Trifluorobutyl)-1h-pyrazol-4-amine is unique due to the presence of both the pyrazole ring and the trifluorobutyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluorobutyl group enhances the compound’s stability and lipophilicity, while the pyrazole ring provides a versatile scaffold for further functionalization.
Properties
Molecular Formula |
C7H10F3N3 |
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Molecular Weight |
193.17 g/mol |
IUPAC Name |
1-(4,4,4-trifluorobutyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H10F3N3/c8-7(9,10)2-1-3-13-5-6(11)4-12-13/h4-5H,1-3,11H2 |
InChI Key |
HODDUWAJBIMQCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCCC(F)(F)F)N |
Origin of Product |
United States |
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